CTAP

Übersicht

Beschreibung

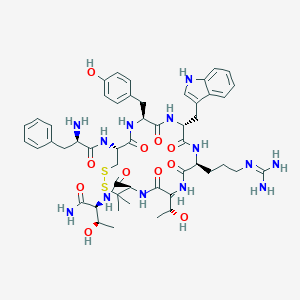

CTAP (trifluoroacetate salt) is a cyclic octapeptide known for its role as a selective antagonist of the µ opioid receptor. It is formally named D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-arginyl-L-threonyl-3-mercapto-L-valyl-cyclic (2→7)-disulfide-L-threoninamide, trifluoroacetate salt. The compound is water-soluble and has a molecular formula of C51H69N13O11S2 • XCF3COOH with a molecular weight of 1104.3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CTAP (trifluoroacetate salt) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is used to cleave the peptide from the resin and to remove side-chain protecting groups .

Industrial Production Methods: In industrial settings, the production of this compound (trifluoroacetate salt) follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CTAP (Trifluoraceat-Salz) unterliegt aufgrund des Vorhandenseins von funktionellen Gruppen wie Aminen, Thiolen und Carboxylgruppen hauptsächlich Substitutionsreaktionen. Diese Reaktionen können verwendet werden, um das Peptid für verschiedene Anwendungen zu modifizieren .

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können verwendet werden, um die Thiolgruppen in this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) können Disulfidbrücken reduzieren.

Substitution: Verschiedene Nucleophile können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Peptids zu substituieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Thiolgruppen zur Bildung von Disulfidbrücken führen, während die Reduktion diese Brücken brechen kann .

Wissenschaftliche Forschungsanwendungen

CTAP (Trifluoraceat-Salz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung von Peptidinteraktionen und Rezeptorbindung verwendet.

Biologie: Wird in der Forschung an Opioidrezeptoren und deren Rolle bei der Schmerzmodulation eingesetzt.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Schmerzbehandlung und der Behandlung von Sucht untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und als Referenzverbindung in analytischen Methoden eingesetzt

5. Wirkmechanismus

This compound (Trifluoraceat-Salz) entfaltet seine Wirkung, indem es selektiv an den µ-Opioidrezeptor bindet und dadurch die Aktivität des Rezeptors blockiert. Diese antagonistische Wirkung verhindert, dass der Rezeptor mit endogenen oder exogenen Agonisten interagiert, die die Schmerzempfindung und andere physiologische Reaktionen modulieren können. Die hohe Selektivität der Verbindung für den µ-Opioidrezeptor gegenüber dem δ-Rezeptor ist ein Schlüsselaspekt ihres Wirkmechanismus .

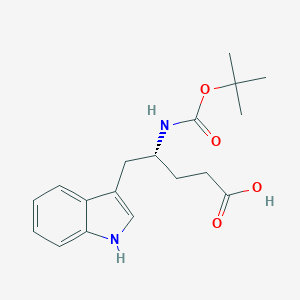

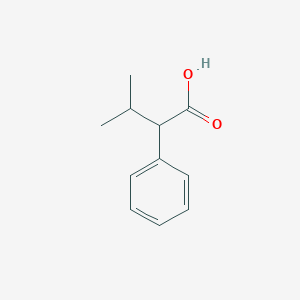

Ähnliche Verbindungen:

Naltrexon: Ein weiterer Antagonist des µ-Opioidrezeptors, jedoch weniger potent als this compound.

Naloxon: Ein weit verbreiteter Opioid-Antagonist mit einem breiteren Rezeptorprofil.

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2: Ein Peptid mit ähnlichen antagonistischen Eigenschaften, aber geringerer Potenz im Vergleich zu this compound.

Einzigartigkeit: this compound (Trifluoraceat-Salz) ist einzigartig aufgrund seiner hohen Potenz und Selektivität für den µ-Opioidrezeptor. Es ist mindestens zehnmal potenter als Naltrexon und zeigt eine minimale Aktivität am δ-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung von µ-Opioidrezeptor-spezifischen Signalwegen macht .

Wirkmechanismus

CTAP (trifluoroacetate salt) exerts its effects by selectively binding to the µ opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with endogenous or exogenous agonists, which can modulate pain perception and other physiological responses. The compound’s high selectivity for the µ opioid receptor over the δ receptor is a key aspect of its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Naltrexone: Another µ opioid receptor antagonist but less potent than CTAP.

Naloxone: A widely used opioid antagonist with a broader receptor profile.

D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2: A peptide with similar antagonistic properties but lower potency compared to this compound.

Uniqueness: this compound (trifluoroacetate salt) is unique due to its high potency and selectivity for the µ opioid receptor. It is at least ten times more potent than naltrexone and exhibits minimal activity at the δ receptor, making it a valuable tool for studying µ opioid receptor-specific pathways .

Eigenschaften

IUPAC Name |

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQLVRLOGHAJI-FGHAYEPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439498 | |

| Record name | CHEMBL1795717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103429-32-9 | |

| Record name | CHEMBL1795717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.